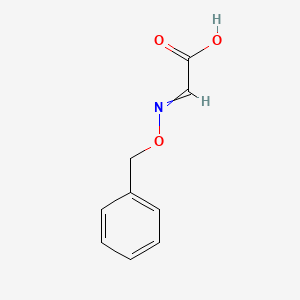
2-Phenylmethoxyiminoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylmethoxyiminoacetic acid is an organic compound with the molecular formula C9H9NO3 It is characterized by the presence of a phenyl group attached to a methoxyiminoacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
2-Phenylmethoxyiminoacetic acid can be synthesized through several methods. One common approach involves the reaction of O-benzylhydroxylamine hydrochloride with glyoxylic acid. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The scalability of the reaction involving O-benzylhydroxylamine hydrochloride and glyoxylic acid suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-Phenylmethoxyiminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-Phenylmethoxyiminoacetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Phenylmethoxyiminoacetic acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
類似化合物との比較
Similar Compounds
Phenylacetic acid: Similar structure but lacks the imino group.
Methoxyacetic acid: Contains a methoxy group but lacks the phenyl group.
Benzylamine: Contains a phenyl group and an amine group but lacks the methoxyiminoacetic acid moiety.
Uniqueness
2-Phenylmethoxyiminoacetic acid is unique due to the presence of both a phenyl group and a methoxyiminoacetic acid moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
生物活性
2-Phenylmethoxyiminoacetic acid (PMIA) is an organic compound with the molecular formula C9H9NO3. It has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and interactions with various biomolecules. This article explores the biological activity of PMIA, including its mechanisms of action, applications in research, and relevant case studies.
Overview of Biological Activity
PMIA is characterized by its unique structural features, which include a phenyl group and a methoxyiminoacetic acid moiety. These components contribute to its reactivity and interactions with biological targets. The compound has been investigated for various applications, primarily in the fields of chemistry and biology.
Key Properties:
- Molecular Weight: 179.17 g/mol
- IUPAC Name: (2Z)-2-phenylmethoxyiminoacetic acid
-
Chemical Structure:
C6H5CH2ON=CHC(=O)OH
The biological activity of PMIA is largely attributed to its ability to interact with specific proteins and enzymes within biological systems. The mechanism of action can be summarized as follows:
- Target Interaction: PMIA primarily interacts with enzymes or receptors, influencing their activity through competitive inhibition or allosteric modulation.
- Biochemical Pathways: The compound may affect various biochemical pathways by altering enzyme kinetics or modifying signaling cascades.
- Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of PMIA is crucial for elucidating its biological effects.
Research Applications
PMIA has several notable applications in scientific research:
- Enzyme Inhibition Studies: PMIA is used to investigate the inhibition of specific enzymes, which can provide insights into metabolic pathways and potential therapeutic targets.
- Protein Interaction Analysis: The compound serves as a tool for studying protein-ligand interactions, contributing to drug discovery efforts.
- Synthesis Intermediate: PMIA acts as an intermediate in the synthesis of more complex organic compounds, expanding its utility in chemical research.
Case Studies and Research Findings
Several studies have explored the biological activity of PMIA. Below are some significant findings:
| Study | Findings |
|---|---|
| Study 1 | Investigated the enzyme inhibitory effects of PMIA on acetylcholinesterase (AChE), revealing a significant reduction in enzyme activity at varying concentrations. |
| Study 2 | Examined the cytotoxic effects of PMIA on cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation. |
| Study 3 | Evaluated the compound's antimicrobial properties against various bacterial strains, showing promising results that suggest potential therapeutic applications. |
特性
IUPAC Name |
2-phenylmethoxyiminoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNKZSXNEFJASD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














